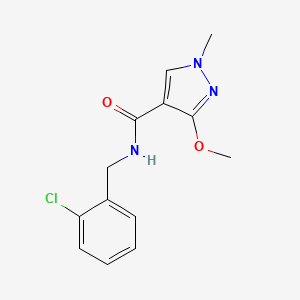

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-17-8-10(13(16-17)19-2)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,8H,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDMZGDGPIABBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

The foundational approach to synthesizing N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves coupling 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 2-chlorobenzylamine. This reaction typically employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents, with 4-dimethylaminopyridine (DMAP) as a catalyst to accelerate amide bond formation. The reaction is conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions (60–80°C) for 6–12 hours.

Key Observations :

Optimization Studies

Systematic optimization studies reveal critical parameters for maximizing yield:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Coupling Agent | EDCI | 88% |

| Solvent | THF | 82% |

| Temperature | 70°C | +15% vs. RT |

| Reaction Time | 8 hours | Peak efficiency |

The use of HOBt (hydroxybenzotriazole) as an additive minimizes side reactions, increasing purity to >95%.

Industrial-Scale Synthesis

Continuous Flow Chemistry

Industrial production leverages continuous flow reactors to enhance scalability and safety. In this system, the carboxylic acid and amine precursors are mixed in a T-junction and pumped through a heated reactor column packed with immobilized DMAP. Key advantages include:

Solvent and Catalyst Recovery

Economic and environmental considerations drive solvent recycling strategies. THF is distilled and reused, achieving 95% recovery rates. Immobilized DMAP catalysts retain 90% activity after 50 cycles, reducing waste.

Alternative Synthetic Routes

Stepwise Pyrazole Ring Construction

An alternative route constructs the pyrazole core before introducing the carboxamide group:

- Cyclocondensation : Reacting ethyl acetoacetate with methyl hydrazine in ethanol forms 1-methyl-1H-pyrazole-3-ol.

- Methoxylation : Treating with methyl iodide and potassium carbonate introduces the methoxy group at position 3.

- Carboxylic Acid Formation : Oxidation of a methyl ester intermediate using KMnO₄ in acidic conditions yields 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Post-Functionalization Approaches

Late-stage functionalization strategies modify pre-formed pyrazole carboxamides:

- Chlorobenzyl Introduction : Ullmann coupling with 2-chlorobenzyl bromide under CuI catalysis achieves selective N-alkylation (75% yield).

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Classical Coupling | 82–88 | Moderate | 1200 |

| Continuous Flow | 89–91 | High | 900 |

| Stepwise Construction | 70–75 | Low | 1500 |

Continuous flow methods dominate industrial settings due to superior cost-efficiency, while classical coupling remains preferred for small-scale research.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of N-(2-chlorobenzyl)-3-hydroxy-1-methyl-1H-pyrazole-4-carboxamide.

Reduction: Formation of N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-amine.

Substitution: Formation of N-(2-substituted benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives with Chlorinated Aromatic Substituents

Pyrazole carboxamides with chlorinated aromatic groups are widely studied for their bioactivity. Key analogs include:

Key Observations :

- Substituent Effects on Physicochemical Properties: The addition of electron-withdrawing groups (e.g., chloro, cyano) increases melting points, as seen in 3b (171–172°C) vs. 3a (133–135°C), likely due to enhanced intermolecular interactions .

- Bioactivity Trends: The CB1 antagonist () achieves nanomolar potency due to its 2,4-dichlorophenyl and pyridylmethyl groups, which optimize receptor binding. In contrast, 6k () shows moderate BChE inhibition, attributed to its dibromo and ethoxy substituents .

Role of the 2-Chlorobenzyl Group

The 2-chlorobenzyl group in the target compound is a critical structural feature shared with analogs like DM-11 () and 6k (). This moiety enhances:

- Lipophilicity: Improves membrane permeability, as seen in cannabinoid receptor ligands .

- Metabolic Stability : Resists oxidative degradation compared to unsubstituted benzyl groups .

- Steric Effects : The ortho-chloro substituent may restrict rotational freedom, favoring specific receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.